2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
Description
This compound features a thiazolo[5,4-b]pyridine core fused to a 2-methylphenyl group, with an acetamide side chain connected via a 4-chlorophenoxy linker.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-4-5-14(20-25-17-3-2-10-23-21(17)28-20)11-18(13)24-19(26)12-27-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBKTCTZPMGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.
Thiazolopyridine Synthesis: The thiazolopyridine moiety is synthesized through a cyclization reaction involving a thiazole derivative and a pyridine derivative.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the thiazolopyridine moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide ()
- Structure : Shares the 2-methyl-5-thiazolo[5,4-b]pyridin-phenyl group but replaces the acetamide with a benzamide and adds a methoxy substituent.
- Properties : Molecular weight = 409.89 g/mol (C21H16ClN3O2S). The benzamide group may enhance π-stacking interactions compared to acetamide, while the methoxy group increases hydrophilicity.
- Synthesis : Likely involves coupling of thiazolo[5,4-b]pyridine intermediates with substituted benzoyl chlorides .
- N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide () Structure: Simplifies the scaffold by omitting the phenoxy and methylphenyl groups, retaining only the brominated thiazolo[5,4-b]pyridine-acetamide core. Properties: Molecular formula = C8H6BrN3OS.
Fused Heterocycle Variations
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () Structure: Replaces the pyridine ring with pyridazine (thiazolo[4,5-d]pyridazine) and introduces a thienyl group. The thienyl group adds hydrophobicity .
- N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide () Structure: Differs in thiazolo fusion position ([5,4-c] vs. [5,4-b]), altering ring conjugation and electronic properties. Properties: Molecular weight = 361.42 g/mol (C20H15N3O2S). The [5,4-c] fusion may reduce planarity, affecting solubility and membrane permeability .
Substituent Effects on Bioactivity
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Structure: Uses a pyrimidine-thioether linkage instead of a phenoxy group. Synthesis: Prepared via reaction of 2-thio-pyrimidine with chloroacetamide derivatives.
Physicochemical and Pharmacokinetic Comparison
Structure-Activity Relationship (SAR) Insights
- Thiazolo Ring Position : Fusion at [5,4-b] (target compound) vs. [4,5-d] () alters electronic density, impacting target binding.
- Phenoxy vs. Sulfanyl Linkers: Phenoxy groups (target) provide rigidity, while sulfanyl groups () offer metabolic resistance.
- Substituent Effects : Chlorine (hydrophobic) and methoxy (polar) groups balance lipophilicity and solubility, critical for oral bioavailability.
Biological Activity
2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a compound of interest due to its potential therapeutic applications. It belongs to a class of thiazole-containing compounds that have demonstrated various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 455.92 g/mol |
| Molecular Formula | C22H18ClN3O4S |
| LogP | 3.6675 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 64.317 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluating the antibacterial activity of thiazole derivatives reported that certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) indicated that modifications in the thiazole ring could enhance antibacterial efficacy.
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been extensively researched. The presence of specific substituents on the thiazole ring has been linked to increased cytotoxicity against cancer cell lines.
Case Study: Cytotoxic Activity
In vitro studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with methyl substituents on the phenyl ring exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . Molecular docking studies revealed favorable interactions with key proteins involved in cancer progression.
Anticonvulsant Effects
Thiazole derivatives have also been investigated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Research Findings
A specific thiazole derivative was reported to eliminate tonic extensor phases in animal models, suggesting significant anticonvulsant activity . The SAR analysis indicated that the presence of certain functional groups was crucial for enhancing this activity.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
